N1-(4-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Scientific Research Applications
Weak Hydrogen Bonds and π-π Stacking Interactions
Research by Nogueira et al. (2015) on oxazolidin-2-ones, which are closely related to the specified compound, highlights their use as protective groups for amino alcohols and chiral auxiliaries. The study emphasizes the importance of weak C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions, in the crystal structures of oxazolidine derivatives, suggesting potential applications in molecular design and crystal engineering (Nogueira et al., 2015).
Antimicrobial Activities
Babu et al. (2013) synthesized biologically active derivatives involving thiazolidinone, which is part of the chemical structure . These compounds showed significant antimicrobial activities against various bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Babu et al., 2013).
Oxazolidinone Antibacterial Agents
A study on oxazolidinones by Zurenko et al. (1996) reveals their unique mechanism of inhibiting bacterial protein synthesis, marking them as a new class of antimicrobial agents. The specific analogs studied showed potent in vitro activities against a variety of pathogens, highlighting the therapeutic potential of oxazolidinone derivatives in treating infections (Zurenko et al., 1996).
Copper-Catalyzed Coupling Reactions
De et al. (2017) explored the use of oxalamide in copper-catalyzed coupling reactions, demonstrating the effectiveness of such catalyst systems for amidation using aryl chlorides. This study suggests potential applications in organic synthesis and pharmaceutical compound development (De et al., 2017).
Novel Stereoselective Synthesis
Park et al. (2003) focused on the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines, indicating the importance of oxazolidinones in synthesizing enantiomerically pure compounds, which is crucial for developing drugs with specific chiral activities (Park et al., 2003).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-13-3-8-16(23-9-2-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXDMEWZIQGZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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